1-(2-(Methylthio)pyrimidin-4-yl)ethanone
Overview
Description
“1-(2-(Methylthio)pyrimidin-4-yl)ethanone” is a chemical compound with the CAS Number: 496863-48-0. Its molecular weight is 168.22 and its molecular formula is C7H8N2OS . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8N2OS/c1-5(10)6-3-4-8-7(9-6)11-2/h3-4H,1-2H3 . This code represents the molecular structure of the compound .
Physical And Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 168.22 and a molecular formula of C7H8N2OS . The compound’s InChI Key is WXQMROLQWGTVBM-UHFFFAOYSA-N .
Scientific Research Applications
Heterocyclic Synthesis and Dye Applications
- Research has shown that derivatives of thioxopyrimidine, including those similar to 1-(2-(Methylthio)pyrimidin-4-yl)ethanone, can be used in heterocyclic synthesis. These derivatives, such as chalcone dyes, demonstrate potential in creating various hues on polyester fibers, indicating their applicability in textile dyeing and colorimetric assessments (Ho & Yao, 2013).
Synthesis of Triazole Antifungal Agents
- The compound plays a role in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. Its stereochemistry is crucial in the formulation of this medication, emphasizing its importance in pharmaceutical synthesis (Butters et al., 2001).
Antimicrobial Activity
- Derivatives of this compound, such as thiazolo-pyrimidine analogs, have shown promising results in antimicrobial activity. These compounds exhibit significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents (Bhadraiah et al., 2020).
Synthesis of Novel Heterocycles
- Microwave-assisted synthesis methods utilizing derivatives of this compound have led to the development of novel heterocycles. These compounds, particularly those with pyrimidine imines and thiazolidinones, exhibit significant antibacterial activity, underlining their potential in medicinal chemistry (Merugu et al., 2010).
Pharmaceutical Intermediate Synthesis
- The compound has been used in the synthesis of diverse (S)-1-(heteroaryl)ethan-1-amines. These derivatives, formed by cyclization of alanine-derived ynone, play a crucial role as intermediates in pharmaceutical synthesis, showcasing the versatility of this compound in drug development (Svete et al., 2015).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261 and P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and, if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
1-(2-methylsulfanylpyrimidin-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-5(10)6-3-4-8-7(9-6)11-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQMROLQWGTVBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=NC=C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470134 | |
Record name | 1-(2-(methylthio)pyrimidin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
496863-48-0 | |
Record name | 1-(2-(methylthio)pyrimidin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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